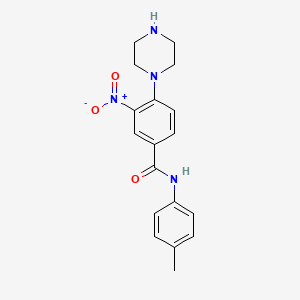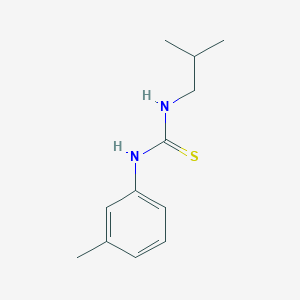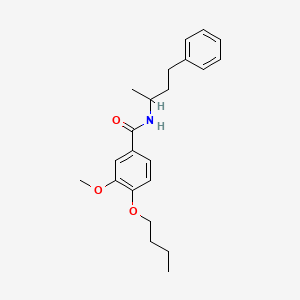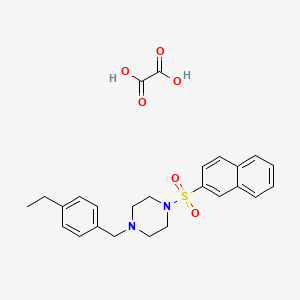
N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide
Übersicht
Beschreibung
N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide, also known as MNPNB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MNPNB belongs to the class of benzamides and has been found to exhibit significant biological activity.
Wirkmechanismus
The mechanism of action of N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cancer cell growth and proliferation. N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide has been found to have a range of biochemical and physiological effects. In addition to its anticancer activity, N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide has been found to exhibit anti-inflammatory and analgesic properties. N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide has also been found to have a positive effect on the immune system, enhancing the activity of natural killer cells and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form. N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide has also been found to exhibit potent biological activity, making it a promising compound for further research. However, there are also limitations to using N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide in lab experiments. N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.
Zukünftige Richtungen
There are several future directions for research on N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide. One area of interest is the development of N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide as a potential anticancer drug. Further studies are needed to determine the optimal dosage and delivery method for N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide, as well as its toxicity and pharmacokinetics. Another area of interest is the exploration of N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide's potential as an anti-inflammatory and analgesic agent. Additionally, more research is needed to fully understand the mechanism of action of N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide and its effects on the immune system. Overall, N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide shows promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
In conclusion, N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. The synthesis of N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide involves the reaction of 4-methylphenylamine with 3-nitro-4-(1-piperazinyl)benzoyl chloride in the presence of a base. N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide has been found to exhibit significant biological activity, particularly in the area of cancer research. The mechanism of action of N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide is thought to involve the inhibition of certain enzymes involved in cancer cell growth and proliferation. N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide has several advantages for lab experiments, including its ease of synthesis and potent biological activity. However, there are also limitations to using N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide in lab experiments, and more research is needed to fully explore its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide has been found to exhibit significant biological activity, particularly in the area of cancer research. Studies have shown that N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide has potent anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-3-nitro-4-piperazin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-13-2-5-15(6-3-13)20-18(23)14-4-7-16(17(12-14)22(24)25)21-10-8-19-9-11-21/h2-7,12,19H,8-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLASTHSSZNQDCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCNCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6519866 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3941691.png)
![methyl 4-{[2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate](/img/structure/B3941694.png)
![8-methyl-7-[(3-methylbenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B3941695.png)
![N-9H-fluoren-9-yl-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3941696.png)

![N-(2-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3941714.png)
![(2-furylmethyl)(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)amine](/img/structure/B3941723.png)


![5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3941749.png)

![1-(4-methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3941761.png)
![6-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3941768.png)
